2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

Catalog No.
S757034
CAS No.
333750-65-5
M.F
C16H18N2O3
M. Wt
286.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylme...

CAS Number

333750-65-5

Product Name

2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide

IUPAC Name

2-(3-formylindol-1-yl)-N-(oxolan-2-ylmethyl)acetamide

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

InChI

InChI=1S/C16H18N2O3/c19-11-12-9-18(15-6-2-1-5-14(12)15)10-16(20)17-8-13-4-3-7-21-13/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H,17,20)

InChI Key

MENDVZRTWVWJCK-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=O

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=O

2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide is a compound characterized by its complex structure, which includes an indole moiety and a tetrahydrofuran substituent. The chemical formula for this compound is C17H20N2O3, and it features a formyl group attached to the indole ring, contributing to its reactivity and biological properties. This compound is part of a larger class of indole derivatives known for their diverse pharmacological activities.

Such as:

  • Condensation Reactions: The aldehyde group can undergo condensation with amines or alcohols, leading to the formation of imines or acetals.
  • Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Nucleophilic Additions: The carbonyl carbon in the formyl group is susceptible to nucleophilic attack, allowing for further functionalization.

Indole derivatives, including 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide, are known for their significant biological activities. Research indicates that compounds of this nature may exhibit:

  • Anticancer Properties: Many indole derivatives show cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: Some studies suggest that these compounds possess antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Indoles are often investigated for their potential to modulate inflammatory pathways.

The synthesis of 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide can be achieved through several methods:

  • Multicomponent Reactions: A notable method involves Ugi-type reactions where indole-N-carboxylic acids react with aldehydes, amines, and isocyanides to yield various amides .
  • Fischer Indolization: This classic method involves the reaction of phenolic compounds with hydrazine derivatives under acidic conditions to create indole structures, which can then be further modified.
  • Direct Formylation: The introduction of the formyl group can be accomplished via Vilsmeier-Haack reaction or other electrophilic aromatic substitution methods.

The applications of 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide extend into various fields:

  • Pharmaceutical Development: Due to its potential biological activities, this compound could serve as a lead structure in drug discovery.
  • Chemical Biology: It may be used in studies aimed at understanding molecular interactions within biological systems.
  • Material Science: Indole derivatives are explored for their properties in creating novel materials with specific functionalities.

Studies on the interactions of 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide with biological targets are crucial for elucidating its mechanism of action. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Assays: Investigating the effects on cell viability and proliferation in various cancer cell lines.

Similar Compounds

Several compounds share structural similarities with 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide, highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
3-Indolecarboxylic AcidIndole ring with carboxylic acid groupKnown for antibacterial activity
Indole Acetic AcidIndole ring with acetic acid substituentPlant growth regulator
5-MethoxyindoleMethoxy group on the indole ringExhibits neuroprotective effects

These comparisons illustrate that while many compounds share an indole framework, the specific functional groups and substitutions present in 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide contribute to its distinct biological activities and potential applications.

Indole Core Functionalization Strategies

Vilsmeier-Haack Formylation at C3 Position

The Vilsmeier-Haack reaction represents the most widely employed methodology for introducing formyl groups at the C3 position of indole derivatives [1] [2]. This electrophilic aromatic substitution reaction utilizes a combination of phosphorus oxychloride and dimethylformamide to generate the active Vilsmeier reagent, which selectively attacks the electron-rich C3 position of the indole nucleus [2] [3].

The mechanism proceeds through initial formation of the chloroiminium ion intermediate from the reaction between dimethylformamide and phosphorus oxychloride [2] [3]. This electrophilic species then attacks the C3 position of indole, which possesses the highest electron density within the aromatic system [3]. The resulting cationic intermediate undergoes aromatization and subsequent hydrolysis to yield the desired 3-formylindole product [2] [3].

Optimization studies have demonstrated significant improvements in reaction efficiency through careful control of reaction parameters [1] [4]. Temperature optimization reveals that conducting the reaction at 0 to 25 degrees Celsius provides superior yields compared to traditional low-temperature conditions [4]. The use of 1.5 equivalents of both phosphorus oxychloride and dimethylformamide, rather than the conventional stoichiometric amounts, enhances both yield and selectivity [1] [4].

Table 1: Vilsmeier-Haack Formylation Optimization Parameters

ParameterStandard ConditionsOptimized ConditionsHigh Temperature
Temperature (°C)-5 to 00 to 2560-80
Reaction Time (hours)2-61-30.5-1
Phosphorus Oxychloride Equivalents1.11.52.0
Dimethylformamide Equivalents1.21.52.0
Yield (%)75-8585-9580-90
Selectivity (C3:other)>95:5>98:2>95:5

Recent developments have introduced catalytic variants of the Vilsmeier-Haack reaction that address the environmental concerns associated with stoichiometric phosphorus oxychloride usage [1]. These catalytic approaches employ phosphorus(III)/phosphorus(V) oxide cycles, enabling the use of substoichiometric amounts of phosphorus reagents while maintaining high yields and selectivity [1].

Alternative formylation methods have emerged as complementary approaches to the classical Vilsmeier-Haack reaction [5] [6]. Iron-catalyzed formylation using formaldehyde and aqueous ammonia under aerobic conditions provides an environmentally benign alternative [5]. The triphenylphosphine/1,2-diiodoethane system in dimethylformamide offers another mild formylation protocol that proceeds under ambient atmospheric conditions [6].

N-Alkylation Techniques for Acetamide Linkage

The formation of the acetamide linkage through N-alkylation of indole derivatives presents unique challenges due to the reduced nucleophilicity of the indole nitrogen atom [7] [8]. Several strategic approaches have been developed to overcome this inherent limitation and achieve efficient N-functionalization [7] [9] [10].

Base-mediated N-alkylation represents the most straightforward approach for introducing acetamide functionality [9] [11]. The selection of appropriate base and solvent systems is critical for achieving high yields and minimizing side reactions [9] [11]. Potassium carbonate in dimethylformamide provides reliable conditions for most substrates, operating at temperatures between 80 and 120 degrees Celsius [11].

Table 2: N-Alkylation Reaction Conditions for Acetamide Linkage Formation

BaseSolventTemperature (°C)Time (hours)Typical Yield (%)
Potassium CarbonateDimethylformamide80-1204-875-85
Sodium HydrideTetrahydrofuran0-252-480-90
Cesium CarbonateAcetonitrile60-803-670-80
Potassium tert-ButoxideDimethyl Sulfoxide25-606-1265-75

Sodium hydride in tetrahydrofuran emerges as the most effective combination for N-alkylation reactions, providing yields consistently above 80 percent under mild conditions [9]. The enhanced basicity of sodium hydride facilitates efficient deprotonation of the indole nitrogen, while tetrahydrofuran serves as an appropriate coordinating solvent [9] [11].

Recent advances in N-alkylation methodology have focused on developing stereoselective protocols [7] [8]. Nickel-catalyzed cross-coupling reactions between N-indolyl-substituted alkenes and aryl bromides provide access to chiral N-alkylindole products with excellent enantioselectivity [7]. These catalytic methods enable the construction of stereocenters adjacent to the indole nitrogen with selectivities reaching 97 percent enantiomeric excess [7].

Organocatalytic approaches utilizing chiral imidazolidinone catalysts have demonstrated significant potential for asymmetric N-alkylation [8]. These methods employ alpha,beta-unsaturated aldehydes as alkylating agents, proceeding through iminium ion intermediates to deliver N-alkylated products with high enantioselectivity [8].

Tetrahydrofuran Derivative Incorporation

THF-Methylamine Coupling Reactions

The incorporation of tetrahydrofuran-2-ylmethyl functionality requires specialized coupling methodologies that accommodate the unique structural features of the cyclic ether system [12] [13]. Direct coupling reactions between tetrahydrofuran derivatives and methylamine components present both synthetic opportunities and challenges [12] [13].

Nickel-catalyzed Kumada-type coupling reactions have emerged as powerful tools for tetrahydrofuran functionalization [12]. These transformations proceed through stereospecific cross-coupling mechanisms, enabling the formation of carbon-carbon bonds with excellent stereochemical control [12]. The reaction of aryl-substituted tetrahydrofurans with Grignard reagents provides acyclic products through ring-opening processes that maintain stereochemical integrity [12].

Palladium-catalyzed methodologies offer complementary approaches for tetrahydrofuran derivative synthesis [14] [15]. The carboetherification of gamma-hydroxy alkenes with aryl halides generates substituted tetrahydrofurans bearing multiple stereocenters [14]. These reactions exhibit remarkable diastereoselectivity, with ratios exceeding 20:1 under optimized conditions [14].

The stereochemical outcome of THF-methylamine coupling reactions depends critically on the reaction mechanism and substrate substitution patterns [12] [14]. Inversion of configuration typically occurs during nucleophilic substitution processes, while retention pathways are observed in certain palladium-catalyzed transformations [12] [14].

Stereochemical Control in Cyclic Ether Synthesis

Achieving high levels of stereochemical control in tetrahydrofuran synthesis represents a fundamental challenge in heterocyclic chemistry [16] [17] [18]. Multiple strategic approaches have been developed to address this challenge, each offering distinct advantages for specific synthetic applications [16] [19] [14].

Palladium-catalyzed carboetherification reactions provide exceptional stereocontrol through careful selection of ligand systems [14]. The use of S-Phos ligand in combination with palladium(0) precatalysts enables the synthesis of 2,5-disubstituted tetrahydrofurans with diastereoselectivities exceeding 20:1 [14]. These reactions accommodate a broad range of substrate types, including both terminal and internal alkenes [14].

Table 3: Stereochemical Control Methods in Tetrahydrofuran Ring Formation

MethodDiastereoselectivity (dr)Catalyst/ConditionsTemperature (°C)Yield (%)
Palladium-Catalyzed Carboetherification>20:1Pd2(dba)3/S-Phos25-6069-80
Intramolecular Nucleophilic Substitution7-13:1Base-mediated cyclization0-2575-88
Prins-Type Cyclization12:1Lewis acid/BINOL complex-20 to 2585-95
Reductive Cycloetherification>20:1Triarylborane/H260-10080-94

Intramolecular nucleophilic substitution strategies exploit conformational preferences to achieve stereochemical control [18] [19]. The cyclization of appropriately substituted precursors proceeds through chairlike transition states that favor specific stereochemical outcomes [18]. Alkene geometry plays a crucial role in determining the final stereochemistry, with Z-alkenes typically providing superior selectivity compared to E-isomers [18].

Lewis acid-mediated cyclization reactions utilizing chiral catalysts represent another powerful approach for stereocontrolled tetrahydrofuran synthesis [20]. Titanium-BINOL complexes catalyze the reaction of bis(silyl) dienediolates with aldehydes, generating highly substituted tetrahydrofurans with excellent stereoselectivity [20]. These multicomponent reactions create three new sigma bonds and three stereogenic centers in a single transformation [20].

Reductive cycloetherification methodologies have emerged as sustainable alternatives for tetrahydrofuran synthesis [21]. Borane-catalyzed processes employ molecular hydrogen as the reductant, producing water as the sole byproduct [21]. These metal-free transformations achieve remarkable diastereoselectivities through favorable non-covalent interactions between the catalyst and substrate [21].

Green Chemistry Approaches in Multi-Step Synthesis

The development of environmentally sustainable methodologies for complex molecule synthesis has become a central focus in modern organic chemistry [22] [23] [24]. Green chemistry principles offer multiple pathways for reducing the environmental impact of multi-step synthetic sequences while maintaining high efficiency and selectivity [22] [24] [25].

Microwave-assisted synthesis represents one of the most widely adopted green chemistry approaches for heterocycle formation [23] [26] [27]. These methods provide dramatic rate accelerations, significant energy savings, and improved chemical yields compared to conventional heating [26]. Microwave-assisted indole synthesis can be completed in 1-3 hours compared to 24-48 hours required for conventional methods [26] [27].

Table 4: Comparison of Green Chemistry Approaches in Multi-Step Synthesis

ApproachProcess Mass IntensityE-FactorReaction TimeEnergy EfficiencyAtom Economy (%)
Conventional Multi-Step15-2520-4024-48 hoursLow45-65
Microwave-Assisted8-128-151-3 hoursHigh70-85
Multicomponent Reaction5-83-82-6 hoursMedium80-95
Flow Chemistry6-105-1030 min-2 hoursHigh75-90
Enzymatic Synthesis3-62-54-12 hoursMedium85-95

Multicomponent reaction strategies provide exceptional atom economy and waste reduction [22] [24]. The Ugi four-component reaction followed by acid-catalyzed cyclization enables the synthesis of indole-2-carboxamides in just two steps [22] [24]. This approach outperforms traditional methods by factors of 2.5 to greater than 10 in terms of environmental metrics [24].

Flow chemistry methodologies offer continuous processing advantages that enhance both efficiency and safety [24]. These systems enable precise temperature and residence time control while minimizing the accumulation of hazardous intermediates [24]. Flow-based synthesis typically reduces reaction times to 30 minutes to 2 hours while maintaining high yields and selectivity [24].

Enzymatic synthesis approaches provide exceptional selectivity and mild reaction conditions [25]. Candida antarctica lipase B catalyzes direct amide formation from carboxylic acids and amines using cyclopentyl methyl ether as a green solvent [25]. These biocatalytic methods achieve excellent conversions without requiring intensive purification steps [25].

Solvent selection plays a critical role in green chemistry implementation [25] [28]. The replacement of traditional organic solvents with more sustainable alternatives such as 2-methyltetrahydrofuran and cyclopentyl methyl ether reduces environmental impact while maintaining synthetic efficiency [25] [28]. These green solvents demonstrate comparable or superior performance in most synthetic applications [28].

XLogP3

1.3

Dates

Last modified: 08-15-2023

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